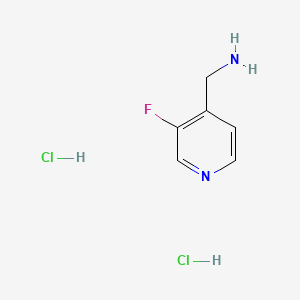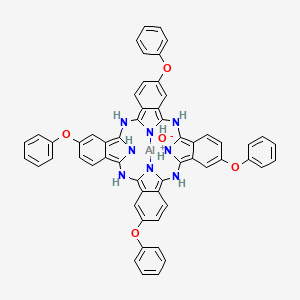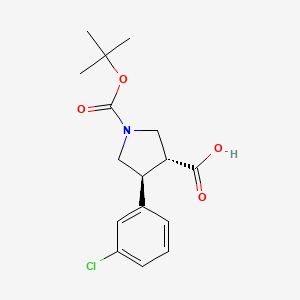
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The compound also has a carboxylic acid group (-COOH), a tert-butoxycarbonyl group (BOC group), and a 3-chlorophenyl group attached to the pyrrolidine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrolidine ring, followed by the addition of the various functional groups. The exact synthesis process would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, carboxylic acid group, BOC group, and 3-chlorophenyl group would all contribute to the overall structure.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, and the BOC group could be removed under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups.Scientific Research Applications
Influenza Neuraminidase Inhibitors
One study describes the design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. A potent inhibitor was identified, showcasing the utility of pyrrolidine derivatives in developing antiviral agents. The synthesis involved key core structures, one of which resembles the compound , demonstrating its relevance in creating potent biological inhibitors (Wang et al., 2001).
Crystallography and Structural Analysis
Another research focused on the crystallographic study of a related pyrrolidine derivative, providing insights into its structural conformation and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of potential pharmaceutical compounds (Yuan et al., 2010).
Synthesis of Edeine Analogs
Research on the synthesis of orthogonally protected pyrrolidine derivatives aimed at creating edeine analogs highlights the compound's role in synthesizing complex molecules. This demonstrates the compound’s utility in peptide synthesis and modification, contributing to the development of new pharmaceuticals (Czajgucki et al., 2003).
Asymmetric Synthesis
A study on the asymmetric synthesis of pyrrolidine derivatives to create N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization showcases the compound's significance in achieving high optical purity in synthetic chemistry. This is essential for the development of chiral molecules with potential therapeutic applications (Chung et al., 2005).
Catalytic Reactions and Synthetic Methodologies
Further research into divergent and solvent-dependent reactions of pyrrolidine derivatives with enamines underscores the compound’s versatility in synthetic organic chemistry. It illustrates how variations in reaction conditions can lead to the synthesis of different, potentially bioactive molecules (Rossi et al., 2007).
Safety And Hazards
As with any chemical compound, handling “(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties.
Future Directions
The future research directions for this compound would depend on its potential applications. For example, if it has promising pharmaceutical properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and resources would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemical compounds.
properties
IUPAC Name |
(3R,4S)-4-(3-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDQWZPPUIYEEZ-OLZOCXBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

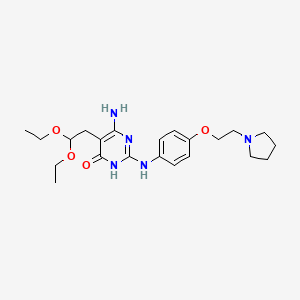
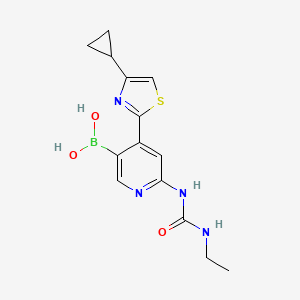
![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B594608.png)
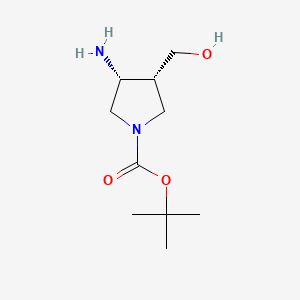
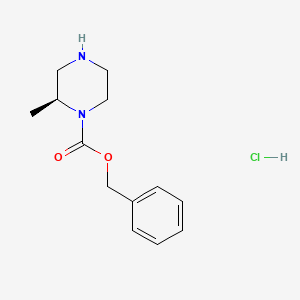
![Ethanone, 1-[3-(2-propynyl)phenyl]- (9CI)](/img/no-structure.png)
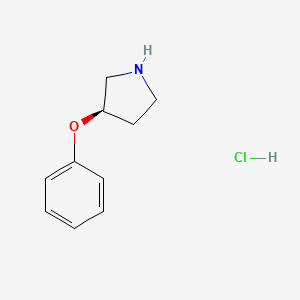
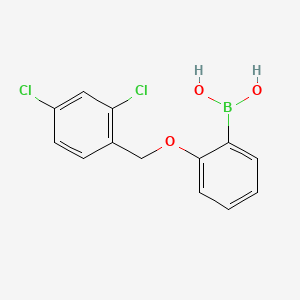

![(2R)-2-[(1R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B594623.png)
